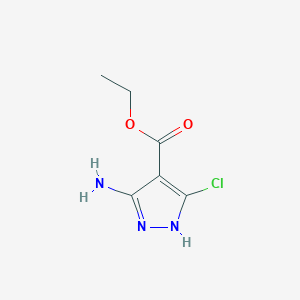

Ethyl 5-amino-3-chloro-1H-pyrazole-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-amino-5-chloro-1H-pyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN3O2/c1-2-12-6(11)3-4(7)9-10-5(3)8/h2H2,1H3,(H3,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXUSNHDBFQFIAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NN=C1N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70857265 | |

| Record name | Ethyl 3-amino-5-chloro-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70857265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1380351-61-0 | |

| Record name | Ethyl 3-amino-5-chloro-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70857265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-3-chloro-1H-pyrazole-4-carboxylate typically involves the reaction of 3-chloro-1H-pyrazole-4-carboxylic acid with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more environmentally friendly and cost-effective.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-3-chloro-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The chlorine atom can be reduced to form the corresponding hydrogen derivative.

Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl, alkoxy, or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as sodium hydroxide, sodium methoxide, or ammonia can be used under basic conditions.

Major Products Formed

Oxidation: Nitro derivatives of the pyrazole ring.

Reduction: Hydrogen derivatives of the pyrazole ring.

Substitution: Hydroxyl, alkoxy, or amino derivatives of the pyrazole ring.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 5-amino-3-chloro-1H-pyrazole-4-carboxylate is recognized for its potential as a bioactive molecule. Pyrazole derivatives are often considered "privileged scaffolds" in drug discovery due to their diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including this compound. Research indicates that compounds within this class exhibit significant antibacterial activity against various pathogenic bacteria. For instance, compounds synthesized from this scaffold have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting their potential as new antibiotic agents .

Anticancer Properties

The anticancer potential of pyrazole derivatives has been explored extensively. This compound has been evaluated for its ability to inhibit tumor cell proliferation. In vitro studies demonstrate that certain derivatives can act as effective inhibitors of specific cancer cell lines, including those resistant to conventional therapies .

Agricultural Applications

The compound also shows promise in agricultural science, particularly in the development of herbicides and fungicides.

Herbicidal Activity

Research indicates that pyrazole derivatives can serve as herbicides due to their ability to inhibit specific enzymatic pathways in plants. This compound has been tested for its herbicidal efficacy, demonstrating significant activity against common weeds while exhibiting low toxicity to crops .

Fungicidal Properties

In addition to herbicidal applications, this compound has been investigated for its fungicidal properties. Studies show that it can inhibit the growth of various fungal pathogens, making it a candidate for developing new fungicides .

Synthesis and Derivative Development

This compound serves as a precursor for synthesizing other bioactive compounds. The synthesis process often involves various chemical reactions, including chlorination and carboxylation, which can be optimized for yield and purity.

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Chlorination | Acetonitrile, 25°C - 100°C | Variable |

| Carboxylation | Hydrolysis followed by decarboxylation | High |

| Synthesis of Derivatives | Base-catalyzed condensation with hydrazine | 75–87% |

Case Studies

Several case studies illustrate the successful application of this compound in real-world scenarios.

Case Study 1: Antibacterial Efficacy

In a study published in MDPI, researchers synthesized several pyrazole derivatives, including this compound, and evaluated their antibacterial activity using the microplate Alamar Blue assay (MABA). The findings indicated that these compounds exhibited significant antibacterial effects comparable to traditional antibiotics .

Case Study 2: Agricultural Field Trials

Field trials conducted by agricultural scientists demonstrated the effectiveness of this compound as a herbicide. The trials revealed that the compound effectively controlled weed populations without adversely affecting crop yields, highlighting its potential for sustainable agriculture practices .

Mechanism of Action

The mechanism of action of Ethyl 5-amino-3-chloro-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Substituent Variations on the Pyrazole Core

Key differences among pyrazole derivatives arise from substituent positions and types, influencing reactivity, solubility, and biological activity. Below is a comparative analysis:

Table 1: Substituent and Application Comparison

Reactivity and Functionalization Potential

- Chlorine vs. Azido Groups: The 3-chloro substituent in the main compound enables nucleophilic substitution reactions (e.g., Suzuki coupling), whereas the 5-azido group in ethyl 5-azido-1H-pyrazole-4-carboxylate facilitates click chemistry (e.g., Huisgen cycloaddition) . The amino group (5-NH₂) in the main compound allows for acylation or alkylation, enhancing its utility in drug design.

- Heterocyclic vs.

Physical and Spectral Properties

- Melting Points :

- NMR and IR Data :

- The ester carbonyl (1681 cm⁻¹ in IR) and azide stretch (2121 cm⁻¹) in ethyl 5-azido-1H-pyrazole-4-carboxylate contrast with the main compound’s expected NH₂ and Cl-related vibrations .

Biological Activity

Ethyl 5-amino-3-chloro-1H-pyrazole-4-carboxylate is a heterocyclic compound belonging to the pyrazole family, which is well-known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features:

- Amino group at the 5-position

- Chlorine atom at the 3-position

- Ethyl ester group at the 4-position

These structural components contribute to its unique reactivity and biological profile. Pyrazoles, in general, exhibit tautomerism and can modulate various biochemical pathways, making them valuable in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interactions with specific biological targets:

- Adenosine A1 Receptor Modulation : Similar compounds have been shown to influence adenosine receptors, which play critical roles in numerous physiological processes.

- Enzyme Inhibition : The compound may act as an enzyme inhibitor, affecting metabolic pathways involved in inflammation and cancer progression .

Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. Studies have demonstrated that compounds with similar structures can inhibit the growth of various cancer cell lines such as lung, breast, and colorectal cancers .

Table 1: Summary of Anticancer Activity Studies

Anti-inflammatory Activity

This compound also shows promise as an anti-inflammatory agent. Pyrazole derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammatory responses .

Table 2: Summary of Anti-inflammatory Activity Studies

| Study Reference | Inflammation Model | Inhibition (%) | Observations |

|---|---|---|---|

| Carrageenan-induced edema | 70% | Significant reduction in swelling | |

| Adjuvant arthritis | 65% | Lowered inflammatory cytokines levels |

Case Studies

In a recent study, researchers synthesized several pyrazole derivatives and evaluated their biological activities. This compound was included in the evaluation, where it demonstrated potent anticancer effects against multiple cell lines. The study highlighted its potential as a lead compound for further development in cancer therapy .

Another investigation focused on its anti-inflammatory properties, revealing that this compound effectively reduced edema in animal models. This suggests its potential application in treating inflammatory diseases .

Q & A

Q. What are the standard synthetic routes for Ethyl 5-amino-3-chloro-1H-pyrazole-4-carboxylate, and how are intermediates characterized?

The compound is typically synthesized via cyclocondensation reactions. For example, ethyl 2-cyano-3-ethoxyacrylate can react with hydrazine derivatives (e.g., 4-methylbenzenesulfonylhydrazide) under reflux conditions in ethanol, followed by chlorination at the pyrazole ring using POCl₃ or SOCl₂ . Key intermediates are characterized via , , and LC-MS to confirm regioselectivity and purity. X-ray crystallography (e.g., SHELX programs) is critical for resolving ambiguities in substituent positioning .

Q. How is the compound’s stability assessed under varying storage conditions?

Stability studies involve monitoring degradation via HPLC under stress conditions (e.g., heat, light, humidity). For pyrazole derivatives, hydrolytic stability is tested in buffered solutions (pH 1–13) at 40°C for 24–72 hours. Photodegradation is assessed using UV light (ICH Q1B guidelines). Instability at the ester group is common, necessitating storage at –20°C in inert atmospheres .

Q. What spectroscopic techniques are essential for structural elucidation?

- NMR : and NMR identify functional groups and regiochemistry (e.g., NH₂ at C5 vs. C4).

- IR : Confirms carbonyl (C=O, ~1700 cm) and amine (N–H, ~3300 cm) groups.

- X-ray diffraction : Resolves crystal packing and hydrogen-bonding networks (e.g., N–H···O interactions between pyrazole and ester groups) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in spectral or crystallographic data?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) optimize molecular geometry and predict NMR/IR spectra. Discrepancies between experimental and theoretical data may indicate conformational flexibility or crystal-packing effects. For example, deviations in chemical shifts >2 ppm suggest errors in crystallographic refinement (e.g., SHELXL vs. SIR97 outputs) .

Q. What strategies optimize the cyclocondensation reaction for higher yields and fewer by-products?

- Catalyst screening : K₂CO₃ or DBU improves nucleophilic substitution in aryloxy-pyrazole syntheses .

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 100°C, 300 W, 15 min) while minimizing decomposition .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance reactivity but may require rigorous drying to avoid hydrolysis .

Q. How are twinned crystals or disordered structures refined in X-ray analysis?

SHELXL’s TWIN/BASF commands model twinning, while PART instructions resolve disorder. For example, rotational disorder in the ethyl ester group is common; constraints (e.g., DFIX) maintain reasonable bond lengths. High-resolution data (d < 0.8 Å) and Hirshfeld surface analysis (via CrystalExplorer) validate refinement .

Q. What mechanistic insights explain regioselectivity in pyrazole functionalization?

Kinetic studies (e.g., reaction monitoring) reveal whether chlorination at C3 proceeds via electrophilic substitution or radical pathways. Computational studies (NBO analysis) show that electron-withdrawing groups (e.g., Cl) stabilize the transition state at C3, favoring regioselectivity .

Q. How can toxicity be assessed when ecological/toxicity data are unavailable?

Predictive models (e.g., OECD QSAR Toolbox) estimate acute toxicity based on structural analogs. In vitro assays (e.g., Ames test for mutagenicity) are prioritized. For environmental risk, biodegradability is inferred from ester hydrolysis rates .

Methodological Tools

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.